Dimethyl (2,4,6-triisopropylphenyl)boronate
Overview
Description
Dimethyl (2,4,6-triisopropylphenyl)boronate, also known as dimethoxy- [2,4,6-tri (propan-2-yl)phenyl]borane, is a chemical compound with the molecular formula C17H29BO2 . It is used in various chemical reactions and has specific properties that make it useful in certain applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 29 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3
. The Canonical SMILES representation is B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.2 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 freely rotating bonds . Its exact mass and monoisotopic mass are 276.2260603 g/mol . The topological polar surface area is 18.5 Ų . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 323.4±41.0 °C at 760 mmHg, and a flash point of 149.4±27.6 °C .
Scientific Research Applications
Synthesis and Characterization in Boron Neutron Capture Therapy
Dimethyl (2,4,6-triisopropylphenyl)boronate has been used in the synthesis of water-soluble boronated phthalocyanine for boron neutron capture therapy of cancer (Kahl & Li, 1996).
Potential as Lewis Acid-Lewis Base Bifunctional Catalysts
This compound has been involved in the preparation of potential bifunctional catalysts through reactions with borate esters (Giles et al., 2003).
Macrocycle Chemistry
It plays a role in macrocyclic chemistry, particularly in the creation of tetrameric macrocyclic compounds and dimeric boronates (Fárfan et al., 1999).
Imino Diels–Alder Reaction
Research has shown its use in the preparation of 3,4-dihydroquinolines and 1,2,3,6-tetrahydropyridines via the imino Diels–Alder reaction (Rodríguez et al., 2007).
In Lithium Battery Electrolytes
Novel boronate compounds, including this compound, have been synthesized for enhancing the conductivity in lithium battery electrolytes (Lee et al., 2002).
Hydroboration Catalyst
This compound has demonstrated its use as an efficient catalyst in the 1,2-hydroboration of unsaturated reagents (Lawson, Wilkins, & Melen, 2017).
Grignard Reaction
This compound has been synthesized through a one-pot Grignard reaction, offering insights into optimizing preparation reactions (Yan et al., 2011).
Saccharide Mass Spectrometry
It reacted stereospecifically with hydroxyl groups of saccharides in mass spectrometry studies, useful for identifying sugars (Yang & Chen, 1993).
Haloboration of Internal Alkynes
This boronate has been used in the haloboration of internal alkynes with boronium and borenium cations, leading to tetrasubstituted alkenes (Lawson et al., 2013).
Glucose Sensors
This compound has been part of the synthesis of new potential electrochemically active boronic acid-based glucose sensors (Norrild & Søtofte, 2002).
Properties
IUPAC Name |
dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWDHHDTSORLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448949 | |
Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145434-22-6 | |
Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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